molecular formula C16H16N2 B12915693 1-Ethyl-4-phenyl-1,4-dihydrocinnoline CAS No. 65750-18-7

1-Ethyl-4-phenyl-1,4-dihydrocinnoline

Katalognummer: B12915693
CAS-Nummer: 65750-18-7
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: UVUIINPABZUNRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-phenyl-1,4-dihydrocinnoline is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a cinnoline core with ethyl and phenyl substituents, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-phenyl-1,4-dihydrocinnoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl phenyl ketone with hydrazine hydrate can yield the desired cinnoline derivative . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Ethyl-4-phenyl-1,4-dihydrocinnoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-phenyl-1,4-dihydrocinnoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of human neutrophil elastase, a serine protease involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition can modulate inflammatory responses and has potential therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-phenyl-1,4-dihydrocinnoline can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cinnoline derivatives .

Eigenschaften

CAS-Nummer

65750-18-7

Molekularformel

C16H16N2

Molekulargewicht

236.31 g/mol

IUPAC-Name

1-ethyl-4-phenyl-4H-cinnoline

InChI

InChI=1S/C16H16N2/c1-2-18-16-11-7-6-10-14(16)15(12-17-18)13-8-4-3-5-9-13/h3-12,15H,2H2,1H3

InChI-Schlüssel

UVUIINPABZUNRZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2C(C=N1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.